2-Morpholin-4-YL-isonicotinic acid hydrochloride
Description
2-Morpholin-4-YL-isonicotinic acid hydrochloride is a heterocyclic organic compound combining a pyridine core (isonicotinic acid) with a morpholine substituent at the 2-position, stabilized as a hydrochloride salt. The morpholine ring (a six-membered heterocycle with one nitrogen and one oxygen atom) contributes polarity and hydrogen-bonding capacity, while the isonicotinic acid moiety (pyridine-4-carboxylic acid) introduces a carboxylic acid group for further reactivity or coordination chemistry. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in pharmaceutical contexts .
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLNNWFPUUDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660681 | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848580-46-1 | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Isonicotinic Acid Derivatives
One method for synthesizing isonicotinic acid derivatives involves several steps, starting with a compound of formula III and dimethylformamide (DMF) to produce a compound of formula IV. This reaction typically occurs in an organic solution at a temperature between -70°C and 0°C, preferably -60°C to -40°C, and usually takes 0.5 to 3 hours, ideally around 1 hour. Reaction steps a) and b) are further detailed in Synthesis, 483 (4) 2002, J. Ragan, B. Jones, C. Meltz and J. Tebceira.
The compound of formula IV is then oxidized using ozone (O3) and hydrogen peroxide (H2O2) to produce the compound of formula Ia. This reaction is typically performed in an organic solvent, such as an organic acid, an alcohol, chlorinated hydrocarbon, or an ester, containing small amounts of water (1-10%), with acetic acid containing 5% water being preferred.
Ozonolysis Procedure
The ozonolysis procedure can be performed in the presence of 1 equivalent of 30% aqueous H2O2 on a 2 mmol scale. After purging with argon, concentrated H2SO4 is added, and the resulting yellow suspension is stirred at ambient temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is digested in tetrahydrofuran (THF). The product is filtered, washed with THF, and dried to obtain pale yellow crystals.
In another approach, the reaction is performed on a 10 mmol scale with the addition of 37% aqueous HCl and 30% aqueous H2O2 after the initial ozonolysis step. The crude product is then taken in methanol, cooled, and thionyl chloride (SOCl2) is added cautiously. The reaction mixture is heated at 65°C for 1 hour, transforming a yellow suspension into an orange solution.
Reaction Conditions
Preparation of 2-Methyl-Isonicotinic Acid
For the preparation of 2-methyl-isonicotinic acid, nBuLi is added to a solution at -70°C, followed by diethylamine. DMF is then added, and the mixture is stirred and quenched with saturated aqueous ammonium chloride solution. Upon warming, the reaction mixture is extracted with TBME, and the combined organic phases are washed with H2O. The organic layer is dried, the solvent is removed, and the residue is purified via distillation to yield 2-methyl-isonicotinic acid.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-YL-isonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of isonicotinic acid .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity: The compound has shown potential as an inhibitor of mycobacterial cell wall synthesis, similar to isoniazid, making it a candidate for tuberculosis treatment.
- Neurological Applications: Research indicates that derivatives of isonicotinic acid can act as adenosine A2A receptor antagonists, which are crucial in treating neurodegenerative diseases and psychiatric disorders .
2. Organic Synthesis
- Building Block for Complex Molecules: 2-Morpholin-4-YL-isonicotinic acid hydrochloride serves as a versatile building block in synthesizing various organic compounds, including pharmaceuticals and agrochemicals .
- Reagent in Chemical Reactions: It is utilized in various chemical reactions, including coupling reactions and cyclizations, facilitating the synthesis of more complex structures.
3. Biological Research
- Biochemical Assays: The compound is employed as a probe to study biological pathways, contributing to understanding cellular mechanisms and drug interactions.
- Cancer Research: Recent studies have explored its derivatives for anticancer properties, particularly against HepG2 liver cancer cells, demonstrating promising cytotoxic effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-Morpholin-4-YL-isonicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts by inhibiting the formation of mycobacterial cell walls, similar to isoniazid . The compound targets enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately the death of the bacterial cells .
Comparison with Similar Compounds
2-(Morpholin-4-yl)acetic Acid Hydrochloride
- Structure : Morpholine attached to an acetic acid via an ethylene bridge.
- Molecular Formula: C₆H₁₂ClNO₃; Molecular Weight: 181.62 g/mol .
- Key Differences :
4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride
- Structure: Conjugated double bond (but-2-enoic acid) linked to morpholine.
- Molecular Formula: C₈H₁₂ClNO₃ (estimated); Molecular Weight: ~213.64 g/mol .
- Key Differences :
- The α,β-unsaturated carboxylic acid allows for Michael addition or Diels-Alder reactions, unlike the saturated isonicotinic acid derivative.
- Enhanced electron-withdrawing effects due to conjugation may reduce nucleophilicity compared to the pyridine-based target compound.
2-Morpholin-4-yl-isonicotinic Acid tert-Butyl Ester
2-(Morpholin-4-yl)-1H-indole Hydrochloride
- Structure : Indole core substituted with morpholine.
- Molecular Formula : C₁₂H₁₅ClN₂O; Molecular Weight: 238.71 g/mol .
- Likely exhibits distinct biological activity, such as interactions with serotonin receptors, unlike the isonicotinic acid derivative .
Data Table: Structural and Functional Comparison
Biological Activity
2-Morpholin-4-YL-isonicotinic acid hydrochloride (CAS No. 848580-46-1) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C10H13ClN2O3
- Molecular Weight : 244.67 g/mol
- Chemical Structure : The compound features a morpholine ring attached to an isonicotinic acid moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HeLa and RD cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Induction of apoptosis |
| RD | 0.7 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through the activation of specific signaling pathways, although further studies are needed to elucidate the exact mechanisms.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in vitro, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a selective inhibitor of certain enzymes involved in cancer progression and inflammation, possibly through modulation of signaling pathways related to apoptosis and immune response.
Study on Cancer Cell Lines
A recent study assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that treatment with different concentrations led to a dose-dependent decrease in cell viability, particularly in HeLa cells.
Study on Inflammatory Response
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Mice treated with this compound showed reduced swelling and joint damage compared to controls, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. Table 1: Analytical Methods for Stability Testing
| Parameter | Method | Conditions |
|---|---|---|
| Thermal Stability | TGA/DSC | 25–300°C, 10°C/min |
| Photostability | UV-Vis (ICH Q1B guidelines) | 1.2 million lux hours |
| Hydrolytic Stability | HPLC (pH 1–12 buffers) | 40°C, 4 weeks |
Q. Table 2: Spectral Signatures for Structural Confirmation
| Technique | Key Peaks |
|---|---|
| -NMR | δ 8.2–8.5 ppm (pyridine H), δ 3.6–3.8 ppm (morpholine) |
| FT-IR | 1700–1720 cm (C=O), 2500–3000 cm (O-H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
